
PHA-690509
概要
説明
PHA690509は、サイクリン依存性キナーゼ2(CDK2)の阻害効果で知られる低分子化合物です。 この化合物は、分子式がC17H21N3O2Sで、分子量が331.43 g/molです。 .
作用機序
PHA690509は、主にサイクリン依存性キナーゼ2の阻害を通じてその効果を発揮します。この阻害は細胞周期を乱し、がん細胞における細胞周期の停止とアポトーシスにつながります。 さらに、この化合物はカスパーゼ3の活性を阻害し、これはアポトーシスの経路に役割を果たしています。 . ウイルス感染の文脈において、PHA690509は、特定のウイルスタンパク質と経路を標的とすることで、ジカウイルスの複製を阻害します。 .
類似の化合物との比較
PHA690509は、サイクリン依存性キナーゼ2阻害剤と抗ウイルス剤の両方の役割を果たすという点でユニークです。類似の化合物には、以下が含まれます。
PHA533533: がん研究で類似の用途を持つ別のサイクリン依存性キナーゼ阻害剤。
PHA767491: さまざまな研究で使用されている、より広範囲のキナーゼ阻害を持つ化合物。
PHA793887: 複数のサイクリン依存性キナーゼに対して強力な阻害効果を持つことが知られています。
これらの化合物は、作用機序が似ていますが、特異性と標的の範囲が異なります。そのため、PHA690509は、科学研究においてユニークで貴重なツールとなっています。
生化学分析
Biochemical Properties
PHA-690509 interacts with CDK2, a crucial enzyme for regulating cellular processes . It acts as a CDK2 inhibitor, disrupting the normal function of CDK2 and thereby affecting the biochemical reactions within the cell . This interaction with CDK2 is the primary biochemical property of this compound .
Cellular Effects
This compound has been identified as an anti-Zika Virus (ZikV) compound that inhibits ZikV replication . It also reduces the ability of ZikV to kill brain cells . These effects of this compound on cellular processes highlight its potential as a therapeutic agent against ZikV infections .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of CDK2 . By inhibiting CDK2, this compound disrupts the normal cell cycle, potentially leading to the death of cancer cells . In the context of ZikV infections, this compound inhibits the replication of the virus, thereby reducing its ability to infect and kill brain cells .
Metabolic Pathways
This compound, as a CDK2 inhibitor, is involved in the regulation of the cell cycle
準備方法
PHA690509の合成は、コア構造の調製から始まり、いくつかのステップを含みます。合成経路には、一般的に以下のステップが含まれます。
チアゾール環の形成: チアゾール環は、適切な出発物質を特定の条件下で反応させることで合成されます。
アセトアミドフェニル基の付加: アセトアミドフェニル基は、カップリング反応によって導入されます。
最終的なアセンブリ: 最終的な化合物は、チアゾール環とアセトアミドフェニル基を制御された条件下で結合することで組み立てられます。
化学反応の分析
PHA690509は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の用途
PHA690509には、以下のものを含む、いくつかの科学研究の用途があります。
科学的研究の応用
Zika Virus Inhibition
PHA-690509 has demonstrated significant antiviral activity against the Zika virus. Studies indicate that it inhibits Zika virus replication at post-entry stages, particularly during the viral RNA replication phase. The compound has been shown to have an IC50 value of approximately 1.72 µM, indicating its potency in reducing viral load in infected cells .
Key Findings:
- Inhibition Mechanism: this compound acts on the G0/G1 phase of the cell cycle, effectively blocking viral replication .
- Combination Therapy: When used in conjunction with emricasan, another antiviral agent, this compound exhibited additive effects in reducing Zika virus replication and improving cell viability after infection .
Compound | IC50 (µM) | Effect on Zika Virus |
---|---|---|
This compound | 1.72 | Inhibits replication |
Emricasan | 0.37 | Enhances efficacy |
Neuroprotective Effects
In addition to its antiviral properties, this compound has been investigated for its neuroprotective effects against Zika virus-induced cytotoxicity. Research shows that treatment with this compound can partially rescue human neural progenitor cell (hNPC) proliferation that is otherwise inhibited by Zika virus infection .
Neuroprotection Findings:
- Cell Viability: Minimal toxicity was observed for both this compound and niclosamide at concentrations below 3 µM, suggesting safety for potential therapeutic use .
- Caspase Activity: The combination treatment with emricasan resulted in reduced caspase-3 activity, indicating protection against apoptosis triggered by the virus .
Study 1: Efficacy Against Zika Virus
A study published in Nature Medicine evaluated the effectiveness of this compound in glioblastoma SNB-19 cells infected with various strains of the Zika virus. The results showed a significant reduction in viral protein expression following treatment with this compound, confirming its role as an effective antiviral agent.
Results Summary:
- Experimental Setup: Cells were treated with varying concentrations of this compound before infection.
- Outcome Measurement: Viral protein levels were quantified using western blot analysis.
Study 2: Combination Therapy with Emricasan
Another investigation assessed the combined effects of this compound and emricasan on astrocytes infected with the Zika virus. The study found that this combination not only inhibited viral replication but also preserved astrocyte viability.
Study Insights:
- Additive Effect: The combination treatment showed enhanced protective effects compared to either compound alone.
類似化合物との比較
PHA690509 is unique in its dual role as a cyclin-dependent kinase 2 inhibitor and an antiviral agent. Similar compounds include:
PHA533533: Another cyclin-dependent kinase inhibitor with similar applications in cancer research.
PHA767491: A compound with broader kinase inhibition, used in various research studies.
PHA793887: Known for its potent inhibitory effects on multiple cyclin-dependent kinases
These compounds share similar mechanisms of action but differ in their specificity and range of targets, making PHA690509 a unique and valuable tool in scientific research.
生物活性
PHA-690509 is a cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential antiviral properties, particularly against the Zika virus (ZIKV). This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for future research.
This compound primarily functions as a selective inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound disrupts the replication of certain viruses, including ZIKV and HIV. The compound has been shown to inhibit viral replication at post-entry stages, suggesting that it interferes with the viral RNA replication process rather than blocking the initial entry of the virus into host cells .
Efficacy Against Zika Virus
Research has demonstrated that this compound effectively inhibits ZIKV infection in vitro. In studies using SNB-19 cells (a human neural cell line), this compound exhibited an IC50 value of approximately 1.72 µM, indicating its potency in reducing ZIKV RNA levels and viral production . The compound was also found to suppress infectious ZIKV particle production at sub-micromolar concentrations .
Comparative Efficacy
The following table summarizes the IC50 values of this compound compared to other antiviral compounds tested against ZIKV:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 1.72 | CDK2 inhibition |
Niclosamide | 0.37 | Antiviral agent |
Emricasan | Not specified | Caspase inhibitor |
Both this compound and Niclosamide were found to inhibit ZIKV infection effectively when administered at various times relative to viral inoculation, demonstrating their potential as therapeutic agents against ZIKV .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, particularly in relation to ZIKV:
- Antiviral Screening : In a high-throughput screening of over 6,000 compounds, this compound was identified as a potent inhibitor of ZIKV infection. The study highlighted its ability to protect neural cells from ZIKV-induced cytotoxicity while maintaining minimal toxicity at therapeutic concentrations .
- Combination Therapy : A combination treatment involving this compound and Emricasan showed an additive effect in inhibiting caspase-3 activity in SNB-19 cells, suggesting that combining neuroprotective and antiviral strategies may enhance therapeutic outcomes .
- Impact on Neural Proliferation : Research indicated that ZIKV infection significantly reduced human neural progenitor cell (hNPC) proliferation. Treatment with this compound partially rescued this proliferation deficit, underscoring its potential neuroprotective effects alongside its antiviral activity .
Future Directions
While this compound has shown promise in preclinical models, further research is necessary to evaluate its efficacy and safety in vivo. Future studies should focus on:
- Animal Models : Testing the compound's antiviral properties in relevant animal models to assess its therapeutic potential against ZIKV and other viral infections.
- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in humans, particularly for conditions associated with viral infections affecting the central nervous system.
特性
CAS番号 |
492445-28-0 |
---|---|
分子式 |
C17H21N3O2S |
分子量 |
331.4 g/mol |
IUPAC名 |
(2S)-2-(4-acetamidophenyl)-N-(5-propan-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H21N3O2S/c1-10(2)15-9-18-17(23-15)20-16(22)11(3)13-5-7-14(8-6-13)19-12(4)21/h5-11H,1-4H3,(H,19,21)(H,18,20,22)/t11-/m0/s1 |
InChIキー |
NFSKEXQRNDSSAN-NSHDSACASA-N |
SMILES |
CCCC1=CN=C(S1)NC([C@H](C2=CC=C(NC(C)=O)C=C2)C)=O |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)NC(=O)C)C(=O)NC2=NC=C(S2)C(C)C |
正規SMILES |
CC(C)C1=CN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)NC(=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PHA-690509; PHA 690509; PHA690509 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PHA-690509?
A1: this compound is a cyclin-dependent kinase A (CDK A) inhibitor. [] While the provided abstracts don't delve into the detailed downstream effects of CDK A inhibition, it's important to note that CDKs play crucial roles in cell cycle regulation. Inhibiting CDK A can disrupt cell cycle progression, potentially leading to anti-tumor activity.
Q2: How can I predict the pharmacological features of this compound using computational methods?
A2: Quantitative Structure Property Relationship (QSPR) analysis, using various graph energies as descriptors, has shown promise in predicting pharmacological features of drugs, including this compound. [] This computational approach correlates the chemical structure of the drug with its properties. Specifically, descriptors like positive inertia energy, adjacency energy, and arithmetic-geometric energy showed strong correlation coefficients (above 0.999) for this compound, indicating their potential in predicting its pharmacological behavior. This approach can be valuable in drug discovery by providing insights into the relationship between a molecule's structure and its pharmacological activity.
Q3: Is there a method available to synthesize radiolabeled this compound for research purposes?
A3: Yes, a three-step procedure has been developed to synthesize this compound labeled with carbon-14 ([14C]this compound). [] This method utilizes [14C]thiourea as the starting material and achieves a 10% overall radiochemical yield. Radiolabeled compounds like this are essential tools in drug discovery and development, allowing researchers to track the compound's distribution and metabolism within biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。